Methylthymol blue

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

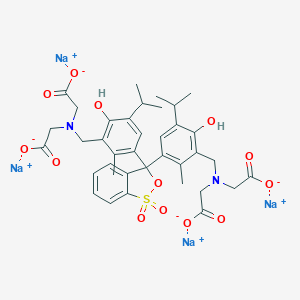

Methylthymol blue is a thymol-containing organic dye. It is commonly used as an indicator for complexometry and in the determination of sulfate in rainwater. The compound has the molecular formula C37H40N2Na4O13S and a molecular weight of 844.74 g/mol .

准备方法

The preparation of Methylthymol blue involves several steps:

- Dissolving iminodiacetic acid in a sodium hydroxide solution and cooling to 50°C.

- Adding an ethanol solution to precipitate a large quantity of precipitations.

- Cooling to room temperature, filtering out crystals, and drying to obtain iminodiacetic acid sodium salt.

- Filtering and crystallizing the iminodiacetic acid sodium salt to obtain a crude product.

- Adding the crude product to a saturated sodium acetate solution, adding a small amount of sodium hydroxide solution, and dissolving at 50°C.

- Filtering to obtain a filter liquor, adding the filter liquor to anhydrous ethanol, letting it stand for 4 to 6 hours, then filtering out crystals, washing the crystals with anhydrous ethanol and diethyl ether, and drying to obtain this compound .

化学反应分析

Methylthymol blue undergoes various chemical reactions, including:

Complexation: It forms complexes with metal ions, which is the basis for its use as an indicator in complexometric titrations.

Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are less documented.

Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include sodium hydroxide, ethanol, and sodium acetate. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Colorimetric Determination of Metal Ions

Complexometric Titrations

MTB is frequently employed in complexometric titrations to determine the concentration of metal ions. It acts as an indicator that changes color upon binding with metal ions, allowing for visual detection of endpoint reactions. A notable study demonstrated its use in the spectrophotometric determination of barium complexation, revealing stoichiometry and formation constants for various Ba:MTB complexes at different pH levels .

Table 1: Complexation Constants for MTB with Metal Ions

| Metal Ion | pH | Stoichiometry | Formation Constant (L·mol⁻¹) |

|---|---|---|---|

| Ba²⁺ | 9.6 | 1:1 | 6.0×103 |

| Zn²⁺ | 7.5 | 2:1 | TBD |

| Cu²⁺ | 9.0 | 3:1 | TBD |

Biological Applications

Calcium and Magnesium Determination

MTB has been utilized for the rapid colorimetric determination of calcium and magnesium in biological fluids. A method described by Gindler and King allows for the measurement of calcium levels in serum without significant interference from other serum components . Similarly, MTB has been used to determine serum magnesium levels effectively, showcasing its utility in clinical diagnostics .

Case Study: Serum Calcium Measurement

In clinical settings, a simple protocol involves mixing serum samples with a working reagent containing MTB, resulting in a blue color proportional to calcium concentration. The method is rapid, taking only five minutes to complete, making it suitable for urgent medical assessments.

Environmental Monitoring

Detection of Inorganic Anions

MTB is incorporated into methods for determining inorganic anions such as sulfate through turbidimetric measurements. The U.S. EPA has included MTB in its analytical methods for environmental monitoring, highlighting its role in assessing water quality and pollution levels .

Research on Metal Ion Interactions

Recent studies have focused on the interaction of MTB with various metal ions, exploring its potential as a chelator in radiotherapy applications. Research indicates that MTB can effectively chelate iron ions in ferrous/Fricke gel dosimeters used for three-dimensional dosimetry in cancer treatment . This property is crucial for enhancing the precision of radiation therapy.

Spectrophotometric Applications

MTB's ability to undergo pH-dependent color changes makes it ideal for spectrophotometric analysis across a range of applications. A study investigated the acidity constants of MTB and its interaction with metal ions using UV-Visible spectroscopy combined with chemometrics, providing insights into its complexation behavior .

Table 2: Spectrophotometric Properties of MTB

| Parameter | Value |

|---|---|

| Molar Absorptivity (605 nm) | 5.0×103 L·mol⁻¹·cm⁻¹ |

| pH Range | 1.25 - 13 |

| Color Change | Blue to Yellow |

作用机制

The mechanism of action of Methylthymol blue involves its ability to form complexes with metal ions. This complexation changes the color of the solution, which is used as an indicator in titrations. The molecular targets are the metal ions, and the pathways involve the formation of stable complexes that can be detected visually or spectrophotometrically .

相似化合物的比较

Methylthymol blue can be compared with other similar compounds such as:

Bromothymol Blue: Another thymol-containing dye used as a pH indicator.

Eriochrome Black T: Used as an indicator in complexometric titrations, particularly for calcium and magnesium.

Thymol Blue: Used as a pH indicator with different color changes at various pH levels.

This compound is unique in its specific application for sulfate determination and its ability to combine with silica gel for heavy metal preconcentration .

属性

CAS 编号 |

1945-77-3 |

|---|---|

分子式 |

C37H44N2NaO13S |

分子量 |

779.8 g/mol |

IUPAC 名称 |

tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C37H44N2O13S.Na/c1-19(2)23-11-28(21(5)25(35(23)48)13-38(15-31(40)41)16-32(42)43)37(27-9-7-8-10-30(27)53(50,51)52-37)29-12-24(20(3)4)36(49)26(22(29)6)14-39(17-33(44)45)18-34(46)47;/h7-12,19-20,48-49H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47); |

InChI 键 |

MAEUPUKDHSPKGZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C(=C1CN(CC(=O)[O-])CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)[O-])CC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)O)C.[Na] |

Key on ui other cas no. |

1945-77-3 |

相关CAS编号 |

4310-80-9 (penta-hydrochloride salt) |

同义词 |

methylthymol blue methylthymol blue pentasodium salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。